molecular formula C15H16F3NO3 B12973241 tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate

tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate

Cat. No.: B12973241
M. Wt: 315.29 g/mol
InChI Key: LEGXZQPDFGFSNR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because of its trifluoroacetyl group, which can impart unique chemical and biological properties.

Preparation Methods

The synthesis of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the trifluoroacetyl group and the tert-butyl ester group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to achieve large-scale synthesis efficiently.

Chemical Reactions Analysis

tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of trifluoroacetyl groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The indoline core can also interact with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can be compared with other indole derivatives, such as:

    tert-Butyl indoline-1-carboxylate: Lacks the trifluoroacetyl group, which can significantly alter its chemical and biological properties.

    tert-Butyl 1-indolecarboxylate: Similar structure but different functional groups, leading to different reactivity and applications.

    tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: Contains a spirocyclic structure, which can affect its stability and reactivity.

The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C15H16F3NO3

Molecular Weight

315.29 g/mol

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-7,11H,8H2,1-3H3

InChI Key

LEGXZQPDFGFSNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)C(F)(F)F

Origin of Product

United States

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